molecular formula C26H27F6N3O2 B12295176 N-(1-cyanocyclopropyl)-2-[[1-[4-[4-(2,2-difluoro-1-hydroxyethyl)phenyl]phenyl]-2,2,2-trifluoroethyl]amino]-4-fluoro-4-methylpentanamide

N-(1-cyanocyclopropyl)-2-[[1-[4-[4-(2,2-difluoro-1-hydroxyethyl)phenyl]phenyl]-2,2,2-trifluoroethyl]amino]-4-fluoro-4-methylpentanamide

Cat. No.: B12295176
M. Wt: 527.5 g/mol
InChI Key: YTEORGORWDMMRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MK-0674 is a potent, orally bioavailable, and selective inhibitor of cathepsin K, an enzyme involved in the degradation of collagen in bones. This compound has shown significant potential in the treatment of metabolic diseases, particularly osteoporosis .

Preparation Methods

The synthesis of MK-0674 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditionsThe final step involves the coupling of these intermediates to form the desired product .

Industrial production methods for MK-0674 are designed to optimize yield and purity while minimizing the use of hazardous reagents. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient scaling .

Chemical Reactions Analysis

MK-0674 undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MK-0674 can lead to the formation of hydroxylated derivatives, while reduction can yield dehydroxylated products .

Scientific Research Applications

MK-0674 has a wide range of scientific research applications, including:

Mechanism of Action

MK-0674 exerts its effects by selectively inhibiting cathepsin K, an enzyme that plays a crucial role in the degradation of collagen in bones. By binding to the active site of cathepsin K, MK-0674 prevents the enzyme from breaking down collagen, thereby reducing bone resorption and promoting bone formation. This mechanism involves the interaction of MK-0674 with specific amino acid residues in the active site of cathepsin K, leading to the formation of a stable enzyme-inhibitor complex .

Properties

IUPAC Name

N-(1-cyanocyclopropyl)-2-[[1-[4-[4-(2,2-difluoro-1-hydroxyethyl)phenyl]phenyl]-2,2,2-trifluoroethyl]amino]-4-fluoro-4-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27F6N3O2/c1-24(2,29)13-19(23(37)35-25(14-33)11-12-25)34-21(26(30,31)32)18-9-5-16(6-10-18)15-3-7-17(8-4-15)20(36)22(27)28/h3-10,19-22,34,36H,11-13H2,1-2H3,(H,35,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEORGORWDMMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(C(=O)NC1(CC1)C#N)NC(C2=CC=C(C=C2)C3=CC=C(C=C3)C(C(F)F)O)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.